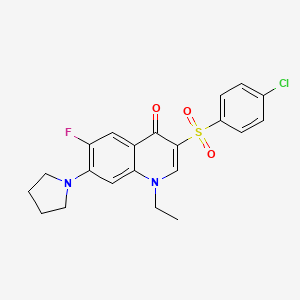
3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one” is a chemical compound with the molecular formula C21H20ClFN2O3S . Unfortunately, there is limited information available about this specific compound in the literature.
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, similar compounds have been synthesized starting from 4-chlorobenzoic acid . The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . This affords a thiadiazole intermediate, which is then converted into a sulfonyl chloride . The final step involves a nucleophilic attack by amines .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C21H20ClFN2O3S . It contains a quinolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The molecule also contains a pyrrolidinyl group, a five-membered ring with one nitrogen atom, and a sulfonyl group attached to a chlorophenyl group .Applications De Recherche Scientifique
OLED Material Development
A study on sulfone-based electron transport materials, including compounds with a structure similar to 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one, highlighted their potential in the development of phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibited high triplet energy, essential for efficient blue PhOLEDs, demonstrating the role of sulfone-based molecules in advancing OLED technology S. Jeon, Taeshik Earmme, S. Jenekhe (2014).
Anticancer Research
Research involving sulfonamide derivatives, structurally related to the given chemical, showed pro-apoptotic effects on cancer cells by activating p38/ERK phosphorylation pathways. This indicates potential applications in designing cancer therapies targeting these signaling pathways to induce apoptosis in tumor cells A. Cumaoğlu, Serkan Dayan, Asli Ozge Agkaya, Zehra Ozkul, N. Ozpozan (2015).
Molecular Sensing
A study on derivatives of 4-fluoro-5-sulfonylisoquinoline, closely related to the compound , explored their unique physical and chemical properties. These derivatives demonstrated potential in molecular sensing applications, particularly due to their intramolecular interactions and the ability to form hydrogen bonds, which could be exploited in the development of highly sensitive and specific sensors S. Ohba, N. Gomi, T. Ohgiya, K. Shibuya (2012).
Antimicrobial Agents
Research into the synthesis and evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives has highlighted the antimicrobial potential of these compounds. Given the structural similarity to 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one, these findings suggest possible applications in developing novel antimicrobial agents targeting a range of pathogens A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal (2016).
Drug Discovery and Development
The synthesis and characterization of quinazolines as potential antimicrobial agents, including those with structures related to the chemical , underscore the importance of such compounds in the drug discovery process. These compounds' ability to inhibit bacterial and fungal growth suggests their utility in developing new therapeutic agents against infectious diseases N. Desai, P. N. Shihora, D. Moradia (2007).
Mécanisme D'action
Target of action
The compound “3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one” is likely to interact with certain proteins or enzymes in the body due to its complex structure. Without specific studies, it’s hard to identify the exact targets .
Mode of action
The mode of action would depend on the specific targets of the compound. It might inhibit or activate the function of its targets, leading to downstream effects .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and the presence of functional groups could influence how it is absorbed, distributed, metabolized, and excreted in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. It could potentially alter cellular functions, gene expression, or metabolic processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c1-2-24-13-20(29(27,28)15-7-5-14(22)6-8-15)21(26)16-11-17(23)19(12-18(16)24)25-9-3-4-10-25/h5-8,11-13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIYSQKFLXRWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
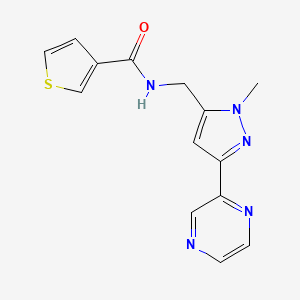
![n-({4-[6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2717530.png)
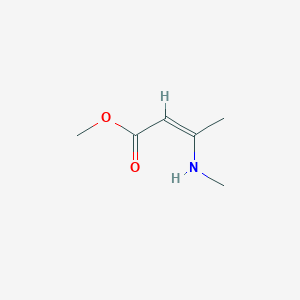
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)
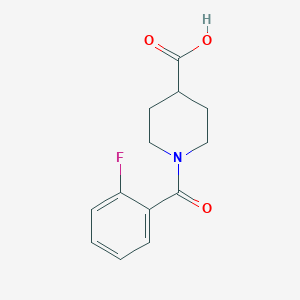
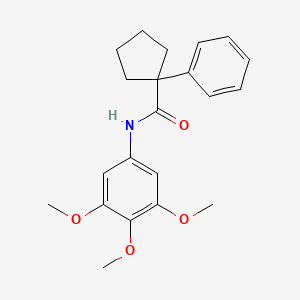

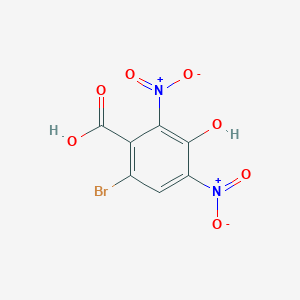


![[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine](/img/structure/B2717542.png)


![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2717547.png)
